molecular formula C10H11FO3 B1334988 3-(3-Fluoro-4-methoxyphenyl)propionic acid CAS No. 69888-90-0

3-(3-Fluoro-4-methoxyphenyl)propionic acid

Cat. No. B1334988
CAS RN: 69888-90-0
M. Wt: 198.19 g/mol
InChI Key: KBFWVRMLCVYIRL-UHFFFAOYSA-N
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Patent
US06218429B1

Procedure details

Malonic acid (7.5 g, 72.1 mmols) and piperidine (0.84 g, 9.83 mmols) were added to a pyridine (20 ml) solution of 3-fluoro-4-methoxybenzaldehyde (10.1 g, 65.5 mmols), and the mixture was stirred under heat at 120° C. for 7 hours. The reaction mixture was poured into water containing ice, and the powder that precipitated was taken out through filtration. The powder was dried and dissolved in acetic acid (300 ml) without being further purified. To this was added 5% palladium-carbon (3 g, containing 50% water), and the mixture was stirred in a hydrogen atmosphere at room temperature for 2 hours. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure to obtain 8.54 g (yield: 66%) of the target compound.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][C:3](O)=O.N1CCCCC1.N1C=CC=CC=1.[F:20][C:21]1[CH:22]=[C:23]([CH:26]=[CH:27][C:28]=1[O:29][CH3:30])C=O>O>[F:20][C:21]1[CH:22]=[C:23]([CH2:3][CH2:2][C:1]([OH:7])=[O:6])[CH:26]=[CH:27][C:28]=1[O:29][CH3:30]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
0.84 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
20 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10.1 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing ice
CUSTOM
Type
CUSTOM
Details
the powder that precipitated
FILTRATION
Type
FILTRATION
Details
was taken out through filtration
CUSTOM
Type
CUSTOM
Details
The powder was dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in acetic acid (300 ml)
ADDITION
Type
ADDITION
Details
To this was added 5% palladium-carbon (3 g, containing 50% water)
STIRRING
Type
STIRRING
Details
the mixture was stirred in a hydrogen atmosphere at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1OC)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.54 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.